molecular formula C10H20N2O B13210390 3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one

3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one

Cat. No.: B13210390
M. Wt: 184.28 g/mol
InChI Key: WGMSXTIFQGRWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyrrolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog with similar structural features but lacking the aminomethyl and methylpropyl groups.

    Pyrrolidine-2,5-dione: Another related compound with a different substitution pattern on the pyrrolidinone ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in different applications.

Uniqueness

3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the aminomethyl and methylpropyl groups enhances its ability to interact with biological targets and increases its potential for therapeutic applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C10H20N2O/c1-8(2)6-10(7-11)4-5-12(3)9(10)13/h8H,4-7,11H2,1-3H3

InChI Key

WGMSXTIFQGRWJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCN(C1=O)C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.